

Determining the Drug-to-Antibody Ratio of Spp-DM1 Antibody-Drug Conjugates

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile. Therefore, accurate and robust methods for DAR determination are essential during ADC development and for quality control.[1]

This document provides detailed protocols for determining the DAR of **Spp-DM1**, an ADC comprising a monoclonal antibody conjugated to the potent microtubule-disrupting agent DM1 via a reducible SPP linker.[2][3] The methodologies described include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), which are the most commonly employed techniques for DAR analysis.

Mechanism of Action of DM1



The cytotoxic payload of **Spp-DM1** is DM1, a maytansinoid derivative that disrupts microtubule dynamics. Upon binding of the ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized.[4][5] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload.[4][5][6] The freed DM1 then binds to tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.[6][7]



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Mechanism of action of a DM1-containing ADC.

Experimental Protocols for DAR Determination

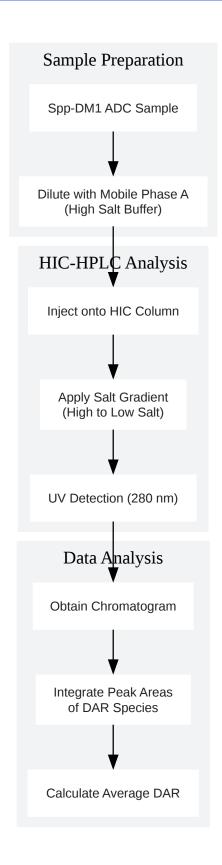
The following section details the protocols for the three primary methods for DAR analysis of **Spp-DM1**.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for DAR determination as it can separate ADC species with different drug loads under native, non-denaturing conditions.[8][9] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated DM1 molecules. [10][11]

3.1.1. Experimental Workflow





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Experimental workflow for DAR determination by HIC.



3.1.2. Protocol

- Mobile Phase Preparation:
 - Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
 - Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol and 10% Acetonitrile.[11]
- Sample Preparation:
 - Dilute the Spp-DM1 ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
- Chromatographic Conditions:
 - Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[12]
 - Flow Rate: 0.8 mL/min.[12]
 - Column Temperature: 25°C.[12]
 - Detection: UV absorbance at 280 nm.[12]
 - Injection Volume: 10 μL.
 - Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20 minutes).
- Data Analysis:
 - Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
 - Calculate the weighted average DAR using the following formula:
 - Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

3.1.3. Data Presentation



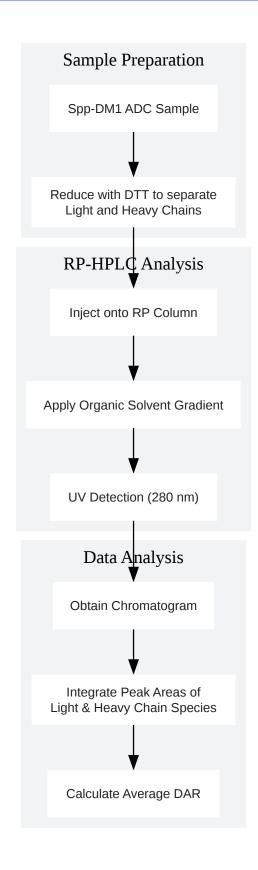
Parameter	Value
Column	TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 μm)[12]
Mobile Phase A	2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B	50 mM Sodium Phosphate, pH 7.0, 10% IPA, 10% ACN[11]
Flow Rate	0.8 mL/min[12]
Temperature	25°C[12]
Detection	280 nm[12]
Injection Volume	10 μL

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs.[10] This method typically involves the reduction of the ADC to separate the light and heavy chains, followed by chromatographic separation.[10]

3.2.1. Experimental Workflow





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Experimental workflow for DAR determination by RP-HPLC.



3.2.2. Protocol

- Sample Preparation (Reduction):
 - To 100 μg of Spp-DM1 ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration
 of 10 mM.
 - Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Chromatographic Conditions:
 - Column: A suitable wide-pore C4 reversed-phase column (e.g., YMC-Triart Bio C4).[13]
 - Flow Rate: 0.5 mL/min.[14]
 - Column Temperature: 70-80°C.[14]
 - Detection: UV absorbance at 280 nm.[14]
 - Injection Volume: 20 μL.[14]
 - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 30 minutes).
- Data Analysis:
 - Integrate the peak areas for the unconjugated and drug-conjugated light and heavy chains.
 - Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.

3.2.3. Data Presentation



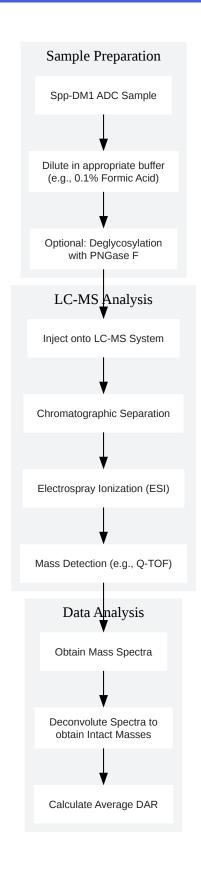
Parameter	Value
Column	YMC-Triart Bio C4 (e.g., 2.1 x 100 mm, 3.5 μm) [13]
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	0.5 mL/min[14]
Temperature	70-80°C[14]
Detection	280 nm[14]
Injection Volume	20 μL[14]

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for a precise determination of the DAR.[15][16] This technique is often coupled with liquid chromatography (LC-MS).

3.3.1. Experimental Workflow





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Experimental workflow for DAR determination by LC-MS.



3.3.2. Protocol

- Sample Preparation:
 - Dilute the **Spp-DM1** ADC sample to 1 mg/mL in 0.1% formic acid in water.[17]
 - For deglycosylated analysis, treat the ADC with PNGase F overnight at 37°C.[17]
- LC-MS Conditions:
 - LC System: UHPLC system.[1]
 - Column: ACQUITY UPLC BEH C4, 300 Å, 1.7 μm, 2.1 mm x 50 mm.[17]
 - Mobile Phase A: 0.1% Formic Acid in Water.[17]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
 - Flow Rate: 0.3 mL/min.[17]
 - Column Temperature: 60°C.[17]
 - MS System: High-resolution mass spectrometer (e.g., Q-TOF).[1]
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Data Analysis:
 - Acquire the mass spectra of the intact ADC.
 - Deconvolute the raw mass spectra to obtain the zero-charge mass of each DAR species.
 - Calculate the average DAR from the relative abundance of each species.

3.3.3. Data Presentation



Parameter	Value
LC Column	ACQUITY UPLC BEH C4 (2.1 x 50 mm, 1.7 μm) [17]
Mobile Phase A	0.1% Formic Acid in Water[17]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[17]
Flow Rate	0.3 mL/min[17]
Column Temperature	60°C[17]
MS Detector	Q-TOF Mass Spectrometer[1]
Ionization	Electrospray (ESI) Positive

Summary and Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and characterization of ADCs like **Spp-DM1**. This document has provided detailed protocols for three orthogonal analytical techniques: HIC, RP-HPLC, and MS. Each method offers unique advantages, and the choice of method may depend on the specific characteristics of the ADC and the stage of development. For comprehensive characterization, it is often recommended to use a combination of these methods to ensure accurate and reliable DAR determination. The provided workflows and protocols serve as a valuable resource for researchers and scientists in the field of ADC development.

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